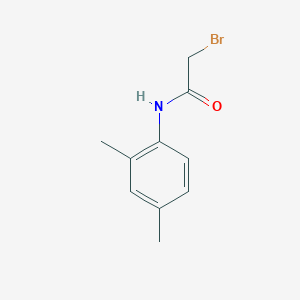

2-bromo-N-(2,4-dimethylphenyl)acetamide

Description

Significance of the N-Aryl-2-bromoacetamide Scaffold in Synthetic Chemistry

The N-aryl-2-bromoacetamide scaffold is a cornerstone in modern organic synthesis, valued for its inherent reactivity and versatility as a building block for more complex molecular architectures. These compounds are characterized by an acetamide (B32628) group linked to an aromatic ring, with a bromine atom on the alpha-carbon. This specific arrangement of functional groups provides two primary sites for chemical modification: the electrophilic carbon atom bonded to the bromine and the amide N-H group.

The significance of this scaffold lies primarily in the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions. researchgate.net This allows for the straightforward introduction of a wide variety of functionalities, including oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.net Consequently, N-aryl-2-bromoacetamides are key precursors in the synthesis of numerous heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.net Furthermore, derivatives of this scaffold have been investigated for a range of potential biological activities. ontosight.ainih.gov The ability to readily modify the structure by reacting at the C-Br bond allows chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies.

General Overview of 2-bromo-N-(2,4-dimethylphenyl)acetamide as a Key Synthetic Intermediate

This compound is a specific member of the N-aryl-2-bromoacetamide family that serves as a valuable intermediate in multi-step organic syntheses. Its structure features a bromoacetamide moiety attached to a 2,4-dimethylphenyl (2,4-xylyl) group. This compound embodies the key reactive features of its class, acting as a versatile precursor for the construction of more elaborate molecules.

The typical synthesis of this compound involves the acylation of 2,4-dimethylaniline (B123086). In this reaction, the amino group of 2,4-dimethylaniline attacks an electrophilic bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide, to form the stable amide bond. ontosight.ainih.govchemsrc.com A base is often included to neutralize the hydrogen halide byproduct.

As an intermediate, its primary utility is to introduce the N-(2,4-dimethylphenyl)acetamido group into a target molecule. The bromine atom can be displaced by various nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds, effectively elongating a carbon chain or initiating cyclization to form heterocyclic rings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 255909-04-7 jk-sci.com |

| Molecular Formula | C₁₀H₁₂BrNO jk-sci.com |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | this compound |

Table 2: General Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Scope and Objectives of Academic Research on this compound

Academic research involving this compound and its analogs generally focuses on three principal areas: synthetic utility, medicinal chemistry, and structural analysis.

Synthetic Methodology: A primary objective of research is to exploit the compound's reactivity to develop novel synthetic pathways. Chemists use it as a substrate to explore new coupling reactions, cyclization strategies, and functional group transformations. The goal is to create efficient and selective methods for synthesizing complex target molecules, particularly heterocyclic systems that are otherwise difficult to access.

Medicinal Chemistry: Research is actively pursued to use this compound as a starting material for the synthesis of new chemical entities with potential therapeutic applications. By modifying the core structure—displacing the bromine atom with various pharmacophores or functional groups—scientists aim to discover compounds with specific biological activities, such as antimicrobial or enzyme-inhibiting properties. ontosight.ainih.gov

Structural Chemistry: Studies on related N-aryl-2-haloacetamides have involved X-ray crystallography to elucidate their three-dimensional structures in the solid state. nih.govresearchgate.netresearchgate.net The objectives of such research include understanding how substituents on the aromatic ring and the halogen on the side chain influence molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net This fundamental knowledge aids in predicting the physical properties and reactivity of these compounds.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₂BrNO |

| 2,4-Dimethylaniline | C₈H₁₁N |

| Bromoacetyl chloride | C₂H₂BrClO |

| Bromoacetyl bromide | C₂H₂Br₂O |

| 2-bromo-N-(4-bromophenyl)acetamide | C₈H₇Br₂NO |

| 2-bromo-N-(2-chlorophenyl)acetamide | C₈H₇BrClNO |

| 2-bromo-N-(2-bromophenyl) acetamide | C₈H₇Br₂NO |

Propriétés

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWPKNUTPOHFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462695 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255909-04-7 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 2,4 Dimethylphenyl Acetamide

Direct Bromination Approaches for N-Aryl Acetamides

The most direct and widely employed method for the synthesis of α-haloacetamides is the N-acylation of an amine with a corresponding haloacetyl halide. This approach is favored for its efficiency and the ready availability of the starting materials.

Reaction of 2,4-Dimethylaniline (B123086) with Bromoacetyl Bromide

The principal synthesis of 2-bromo-N-(2,4-dimethylphenyl)acetamide involves the nucleophilic acyl substitution reaction between 2,4-dimethylaniline and bromoacetyl bromide. In this reaction, the amino group of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct formed during the reaction, driving the equilibrium towards the product.

A general procedure for this type of transformation involves dissolving the aniline (B41778) derivative in a suitable solvent, followed by the addition of a base and then the dropwise addition of the bromoacetyl bromide, often at reduced temperatures to control the exothermic nature of the reaction. For instance, a common method for the synthesis of similar ω-bromoacylamides involves adding bromoacetyl bromide to a stirred solution of the corresponding amine in dichloromethane (B109758) in the presence of pyridine (B92270) at 0°C. The reaction is then allowed to proceed at room temperature.

The synthesis of the related compound, 2-bromo-N-(p-chlorophenyl) acetamide (B32628), is achieved through the amination reaction of 4-chloroaniline (B138754) and bromoacetyl bromide. This further supports the viability of this direct acylation method for substituted anilines. Similarly, 2-bromo-N-(4-methylphenyl)acetamide is synthesized by reacting 4-methylaniline with a bromoacetylating agent in the presence of a base.

Mechanistic Considerations of the Acylation-Bromination Sequence

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline initiates a nucleophilic attack on the carbonyl carbon of bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base present in the reaction mixture, to yield the final amide product and the corresponding acid salt of the base.

The presence of a base is crucial for the successful completion of the reaction. The base, often a tertiary amine like pyridine or triethylamine, serves two main purposes: it neutralizes the hydrogen bromide generated, preventing the protonation of the starting aniline which would render it non-nucleophilic, and it helps to drive the reaction to completion.

Optimization of Reaction Conditions and Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent, pH, temperature, and reaction time is essential for maximizing the efficiency of the synthesis.

Influence of Solvent Systems and pH Control on Reaction Yield and Selectivity

The choice of solvent can significantly impact the rate and outcome of the N-acylation reaction. Aprotic solvents are generally preferred to avoid side reactions with the acyl halide. Dichloromethane and chloroform (B151607) are commonly used due to their inertness and ability to dissolve both the reactants and the intermediate species. The synthesis of related N-substituted-N-(sulfonyl) bromoacetamides has been successfully carried out in dry benzene, toluene, or chloroform.

The pH of the reaction mixture, largely controlled by the choice and amount of base, is a critical factor. A sufficiently basic environment is necessary to deprotonate the anilinium intermediate and neutralize the generated HBr. Pyridine is a common choice as it is a moderately strong base and also acts as a nucleophilic catalyst in some acylation reactions. The use of an appropriate amount of base ensures that the aniline remains in its nucleophilic, unprotonated form.

| Solvent | General Observations in N-Acylation Reactions | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Dichloromethane | Widely used, good solubility for reactants. | Inert, easy to remove post-reaction. | Potential environmental and health concerns. |

| Chloroform | Similar to dichloromethane, effective for acylation. | Good solvent properties. | Toxicity and environmental concerns. |

| Benzene/Toluene | Used for related sulfonamide acylations. | Can facilitate reactions at higher temperatures. | Toxicity (benzene) and higher boiling points. |

| Tetrahydrofuran (THF) | Can be used, but may react with acyl halides over time. | Good solvating power for a range of compounds. | Potential for peroxide formation and side reactions. |

Temperature and Reaction Time Profiles for Enhanced Efficiency

Temperature control is crucial for the synthesis of this compound. The reaction is often initiated at a low temperature, such as 0°C, to manage the initial exothermic reaction upon the addition of the highly reactive bromoacetyl bromide. This helps to minimize the formation of byproducts. After the initial addition, the reaction is typically allowed to warm to room temperature to ensure completion.

The reaction time can vary depending on the specific reactants and conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is advisable to determine the optimal reaction time. For the synthesis of ω-bromoacylamides, a reaction time of around 60 minutes at room temperature after the initial addition at 0°C is often sufficient. In the synthesis of a more complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] orgsyn.orgnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide, the reaction was heated at 100°C for 120 minutes. This indicates that for less reactive systems, elevated temperatures and longer reaction times may be necessary.

| Temperature (°C) | Stage of Reaction | Rationale |

|---|---|---|

| 0 | Initial addition of bromoacetyl bromide | Controls the exothermic reaction and minimizes byproduct formation. |

| Room Temperature (~20-25) | Reaction progression | Allows the reaction to proceed to completion at a moderate rate. |

| Elevated (e.g., 100) | For less reactive substrates | Increases the reaction rate to achieve a reasonable conversion. |

Role of Catalysts and Reagents in Related Bromination Reactions

While the direct acylation of an amine with an acyl halide often does not require a catalyst other than a base, related bromination reactions can be facilitated by various catalysts. For instance, in the α-bromination of carbonyl compounds, which is a related transformation, Lewis acids can be employed to activate the carbonyl group. In the synthesis of N-substituted-N-(sulfonyl) bromoacetamides, anhydrous ZnCl₂ has been used as a catalyst to activate the carbonyl group of bromoacetyl bromide towards attack by the less nucleophilic sulfonamidic nitrogen.

For the bromination of the α-carbon of an already formed N-aryl acetamide, various reagents and catalysts can be used. N-Bromosuccinimide (NBS) is a common reagent for α-bromination of carbonyl compounds. The reaction can be initiated by radical initiators or promoted by acid catalysts. While not a direct synthesis of the target compound, these methods are relevant for understanding the broader context of introducing a bromine atom alpha to an amide carbonyl.

Alternative Synthetic Routes to this compound Analogues

While direct acylation of the corresponding aniline is the most prevalent route, alternative methodologies can be employed for the synthesis of analogues, particularly those involving modifications to a pre-existing acetamide structure.

An alternative strategy for preparing α-bromo acetamide analogues involves the direct halogenation of a corresponding N-arylacetamide at the α-carbon position (the carbon adjacent to the carbonyl group). This type of reaction is a fundamental α-substitution reaction. libretexts.org The process is typically carried out by treating the N-substituted acetamide with a halogenating agent, such as bromine (Br₂), in an acidic solution like acetic acid. libretexts.org

The reaction proceeds through an acid-catalyzed enol intermediate. libretexts.org The key steps of the mechanism are:

Protonation of the carbonyl oxygen of the acetamide by the acid catalyst.

Slow, rate-determining deprotonation at the α-carbon to form an enol intermediate.

The electron-rich double bond of the enol attacks the bromine molecule (Br₂), adding a bromine atom to the α-carbon.

Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromo acetamide product.

A significant aspect of this acid-catalyzed mechanism is that the rate of halogenation is dependent on the concentration of the acetamide and the acid, but is independent of the halogen's concentration. libretexts.org This indicates that the formation of the enol is the rate-limiting step of the reaction. libretexts.org Consequently, chlorination, bromination, and iodination of a given acetamide substrate would all occur at the same rate under these conditions. libretexts.org

This method allows for the synthesis of α-bromo acetamides from readily available N-arylacetamides, providing a different synthetic pathway to compounds structurally analogous to this compound.

| Compound Name |

|---|

| This compound |

| 2,4-dimethylaniline |

| Bromoacetyl bromide |

| Bromoacetyl chloride |

| Sodium carbonate |

| 2-Bromo-N-(4-methylphenyl)acetamide |

| 2-bromo-N-(4-bromophenyl)acetamide |

| 2-bromo-N-(2-chlorophenyl)acetamide |

| Bromine |

| Acetic acid |

Reactivity and Mechanistic Studies of 2 Bromo N 2,4 Dimethylphenyl Acetamide

Nucleophilic Substitution Reactions at the α-Carbon

The primary mode of reactivity for 2-bromo-N-(2,4-dimethylphenyl)acetamide involves nucleophilic attack at the α-carbon, which is the carbon atom directly attached to the bromine atom. This reactivity is the foundation for its use in constructing new chemical entities.

Enhancement of Electrophilicity by the Bromine Atom

The presence of a bromine atom at the α-position to the carbonyl group significantly enhances the electrophilicity of the α-carbon. Bromine is an electronegative atom that withdraws electron density through the inductive effect. This electron withdrawal, coupled with the electron-withdrawing nature of the adjacent acetamide (B32628) group, creates a significant partial positive charge on the α-carbon. This increased electrophilicity makes the α-carbon highly susceptible to attack by nucleophiles, facilitating the displacement of the bromide ion, which is a good leaving group. This fundamental principle underpins the utility of α-haloacetamides in various synthetic applications.

Reactions with Substituted Amines for Functionalization

The electrophilic α-carbon of this compound is also reactive towards amine nucleophiles. This reactivity allows for the introduction of various amino groups, leading to the functionalization of the acetamide structure. The reaction of 2-bromo-N-(aryl)acetamides with a range of primary and secondary amines results in the formation of 2-amino-N-(aryl)acetamide derivatives.

For instance, a study on the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives demonstrated that 2-bromo-N-(p-chlorophenyl) acetamide readily reacts with various amines, such as octylamine (B49996) and butylamine, in the presence of a base like potassium carbonate in a solvent like dichloromethane (B109758). irejournals.com This general reactivity is applicable to this compound, allowing for the synthesis of a diverse library of N-substituted aminoacetamides. These products can serve as intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry. The general reaction scheme involves the nucleophilic attack of the amine on the α-carbon, with the displacement of the bromide ion.

Reactivity with Benzodioxin-Derived Sulfonamides

The reactivity of this compound extends to reactions with sulfonamide derivatives. The nitrogen atom of a sulfonamide can act as a nucleophile, particularly after deprotonation by a strong base. This allows for the N-alkylation of the sulfonamide with the bromoacetamide.

In a relevant study, N-aryl-2,3-dihydrobenzo who.intacs.orgdioxine-6-sulfonamides were reacted with electrophiles like benzyl (B1604629) chloride and ethyl iodide in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) to yield N-substituted sulfonamides. This demonstrates the feasibility of using LiH to deprotonate the sulfonamide nitrogen, creating a potent nucleophile. By analogy, this compound, being a reactive electrophile, can be expected to react with benzodioxin-derived sulfonamides under similar conditions. This reaction would lead to the formation of a new class of compounds where the benzodioxin-sulfonamide moiety is linked to the N-(2,4-dimethylphenyl)acetamide scaffold, offering a pathway to novel molecular architectures.

Radical-Mediated Transformations Involving Bromoacetamides

Bromoacetamides, including this compound, are versatile precursors for a variety of radical-mediated transformations. The carbon-bromine bond is relatively weak and can be cleaved under photolytic or thermolytic conditions, or through the action of a radical initiator, to generate an α-amidoalkyl radical. This reactive intermediate can then participate in a range of subsequent reactions, including aryl migration, dehalogenation, and cyclization.

Photoinduced Electron Transfer and Aryl Migration Pathways

Photoinduced electron transfer (PET) is a powerful method for initiating radical reactions of bromoacetamides. nih.gov In this process, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the bromoacetamide substrate, leading to the formation of a radical ion. This can then undergo further transformations, including aryl migration.

Visible-light-induced radical aryl migration, often referred to as a radical Truce-Smiles rearrangement, provides a powerful method for constructing new chemical bonds. nih.gov These reactions avoid the need for harsh reagents and conditions. nih.gov In the context of N-aryl bromoacetamides, a proposed general mechanism initiated by a photocatalyst (PC) can be outlined as follows:

Excitation : The photocatalyst absorbs light, promoting it to an excited state (PC*).

Single-Electron Transfer (SET) : The excited photocatalyst can engage in a single-electron transfer with another species. For instance, it can oxidize a sulfinate anion to a sulfonyl radical, generating an anionic form of the photocatalyst (PC•−). nih.gov

Radical Formation : The α-amidoalkyl radical can be formed through various pathways, including atom transfer radical addition (ATRA) processes. nih.gov

Aryl Migration : The generated radical can then induce the migration of the N-aryl group to the α-carbon. This 1,4-N-to-C aryl migration is a key step and can proceed through a radical-polar crossover pathway. nih.gov

This photocatalytic approach allows for the migration of a wide variety of aryl groups under mild conditions. nih.gov

Reductive Dehalogenation and Subsequent Rearrangement

The carbon-bromine bond in this compound can be cleaved through reductive dehalogenation. This process typically involves a reducing agent and a catalyst. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reductive dehalogenation of aryl bromides under neutral conditions. organic-chemistry.org Bromides are generally reduced more readily than chlorides, and this method shows good functional group tolerance, allowing for the selective reduction of a C-Br bond in the presence of nitro, cyano, or keto groups. organic-chemistry.org

The general procedure for reductive dehalogenation of an aryl bromide using catalytic hydrogenation is as follows:

| Reactant | Catalyst | Solvent | Conditions |

| Aryl Bromide | 10 wt% Palladium on Carbon | Methanol | Room Temperature, 1 atm H₂ |

This is a general procedure and conditions may vary for specific substrates. organic-chemistry.org

In the context of radical reactions, reductive dehalogenation can also be initiated by radical species. The resulting α-amidoalkyl radical can then undergo rearrangement reactions, although specific examples for this compound are not extensively documented in the reviewed literature.

Formation of Lactam Structures via Intramolecular Cyclization and Intermolecular Coupling

γ-Lactams are important structural motifs found in many biologically active compounds. rsc.org One synthetic route to these structures involves the reaction of α-bromoamides with alkenes. nih.gov This can proceed via an intermolecular coupling followed by an intramolecular cyclization.

A general strategy for the synthesis of γ-lactams from α-bromo imides and α-olefins involves a formal [3+2] cycloaddition. nih.gov The reaction can be initiated through the formation of an electron donor-acceptor (EDA) complex between the bromoimide and a nitrogenous base, which undergoes photoinduced electron transfer, or through triplet sensitization with a photocatalyst. nih.gov This generates an electrophilic carbon-centered radical which then reacts with an alkene.

The proposed mechanism is as follows:

Radical Generation : An electrophilic radical is formed from the α-bromo imide via photocatalysis.

Intermolecular Addition : The radical adds to an alkene to form a carbon-centered radical intermediate.

Atom Transfer : This intermediate undergoes a halogen atom transfer (XAT) with another equivalent of the α-bromo imide to form the atom transfer radical addition (ATRA) product.

Intramolecular Cyclization : The ATRA product, upon treatment with a base, undergoes intramolecular cyclization to form the desired γ-lactam. nih.gov

While this method has been demonstrated for N-acyl-protected bromoacetamides, subjecting N-phenyl-2-bromoacetamide to similar conditions resulted in the recovery of the starting material, suggesting that the nature of the nitrogen substituent is crucial for this transformation. nih.gov

Palladium- and Copper-Catalyzed Cross-Coupling Reactions (e.g., Arylation)

Palladium- and copper-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond at the α-position to the carbonyl group is susceptible to such reactions.

A general method for the palladium-catalyzed α-arylation of α-chloro amides has been developed using a Suzuki-Miyaura cross-coupling reaction with organotrifluoroborate salts as the nucleophilic partners. nih.gov This method is advantageous as it avoids the use of strong bases and tolerates a variety of functional groups and heterocyclic compounds. nih.gov

A typical reaction for the α-arylation of a related α-chloro tertiary amide is presented below:

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature | Yield |

| N,N-diethyl-2-chloroacetamide | Potassium 4-methoxyphenyltrifluoroborate | XPhos-Pd-G2 | Cs₂CO₃ | THF/H₂O | 100 °C | 85% |

Data for a related α-chloro tertiary amide. nih.gov

This methodology has been successfully applied to a range of α-chloro tertiary amides and various aryl and heteroaryl trifluoroborates. nih.gov It is plausible that similar conditions could be adapted for the α-arylation of this compound.

Copper-catalyzed cross-coupling reactions also represent a viable strategy for forming new bonds at the α-position of bromoacetamides. Copper catalysis is often complementary to palladium catalysis and can be particularly effective for certain transformations. rsc.org For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported, showcasing the utility of copper in facilitating C-C bond formation. nih.gov While specific examples with this compound are not prevalent in the literature reviewed, the general reactivity patterns of α-halo amides suggest its potential as a substrate in such copper-catalyzed transformations.

Other Significant Reaction Pathways for the Acetamide Moiety

The acetamide moiety in this compound can undergo several characteristic reactions, primarily involving the amide bond.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 2-bromoacetic acid and 2,4-dimethylaniline (B123086). The kinetics of alkaline hydrolysis of related N-aryl amides have been studied, and the reaction generally proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net For instance, the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate in alkaline solution was found to follow a pseudo-first-order kinetic model. researchgate.net

Reduction: The amide group can be reduced to an amine. A variety of reducing agents can be employed for this transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods are often sought. researchgate.net Catalytic systems, such as a combination of platinum catalysts with siloxanes, have been developed for the reduction of carboxamides to amines. researchgate.net These methods offer advantages in terms of ease of work-up and removal of catalyst residues. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 2 Bromo N 2,4 Dimethylphenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H-NMR) provides precise information about the number and electronic environment of hydrogen atoms in a molecule. For 2-bromo-N-(2,4-dimethylphenyl)acetamide, the ¹H-NMR spectrum is characterized by distinct signals corresponding to the amide, aromatic, methylene (B1212753), and methyl protons.

The chemical shifts (δ) are influenced by the electron density around the protons. Key expected signals include:

Amide Proton (N-H): A single, broad signal typically appears in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the adjacent carbonyl group and its involvement in potential hydrogen bonding.

Aromatic Protons (Ar-H): The 2,4-dimethylphenyl ring contains three aromatic protons, which present a complex splitting pattern in the δ 7.0-7.5 ppm range. The specific positions and coupling constants (J) depend on their ortho, meta, and para relationships.

Methylene Protons (-CH₂Br): A sharp singlet corresponding to the two methylene protons is expected around δ 4.0 ppm. The high chemical shift is due to the strong deshielding effects of the adjacent bromine atom and the carbonyl group.

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the aromatic ring are anticipated in the upfield region, typically around δ 2.2-2.4 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 9.5 | Singlet (broad) |

| Ar-H | 7.0 - 7.5 | Multiplet |

| -CH₂Br | ~ 4.0 | Singlet |

| Ar-CH₃ (C2) | ~ 2.3 | Singlet |

| Ar-CH₃ (C4) | ~ 2.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Framework

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Key signals in the ¹³C-NMR spectrum of this compound include:

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 164-168 ppm.

Aromatic Carbons (Ar-C): The six carbons of the dimethylphenyl ring resonate between δ 125-140 ppm. The signals for the carbons directly attached to the methyl groups and the nitrogen atom can be distinguished from the others.

Methylene Carbon (-CH₂Br): The carbon atom bonded to the bromine is found at a characteristic chemical shift of approximately δ 28-35 ppm.

Methyl Carbons (-CH₃): The two methyl carbons are the most shielded and appear furthest upfield, typically around δ 18-22 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 168 |

| Ar-C (Substituted) | 130 - 140 |

| Ar-C (Unsubstituted) | 125 - 130 |

| -CH₂Br | 28 - 35 |

| Ar-CH₃ | 18 - 22 |

Advanced NMR Techniques for Stereochemical Assignment and Conformational Studies

While ¹H and ¹³C NMR establish the basic connectivity, advanced 2D NMR techniques are employed to investigate the three-dimensional structure and conformational dynamics. For N-aryl acetamides, rotation around the amide (C-N) and aryl-nitrogen bonds can lead to different stable conformations (rotamers). scielo.brresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. nanalysis.comresearchgate.net A NOESY experiment on this compound could reveal spatial correlations between the N-H proton and the ortho-methyl group protons, or between the -CH₂Br protons and the same ortho-methyl group. Such correlations provide direct evidence for the preferred orientation of the acetamide (B32628) side chain relative to the aromatic ring.

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY provides similar through-space information to NOESY but is particularly effective for medium-sized molecules where the standard NOE effect may be weak or zero. columbia.edureddit.com It can be used as a complementary or alternative technique to NOESY to confirm spatial proximities and study conformational exchange. researchgate.net

These advanced methods are crucial for building a complete three-dimensional model of the molecule as it exists in solution. auremn.org.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion and various fragment ions.

For this compound (C₁₀H₁₂BrNO), the key features of the EI-MS spectrum would be:

Molecular Ion Peak (M⁺): Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion appears as a characteristic pair of peaks (an M⁺ and M+2 peak) at m/z 241 and 243, with a relative intensity ratio of approximately 1:1. uci.edu

Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uk Common fragmentation pathways for this class of compounds include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the brominated methylene carbon, leading to the formation of the [M-CH₂Br]⁺ ion (m/z 148) and the bromoacetyl cation [BrCH₂CO]⁺ (a doublet at m/z 121/123).

Amide Bond Cleavage: Scission of the N-CO bond can produce the 2,4-dimethylaniline (B123086) radical cation at m/z 121.

Loss of Bromine: Cleavage of the C-Br bond results in the [M-Br]⁺ fragment at m/z 162.

Table 3: Predicted EI-MS Fragmentation Data for this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 241/243 | [C₁₀H₁₂BrNO]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of Br radical |

| 148 | [C₉H₁₀NO]⁺ | Loss of •CH₂Br radical |

| 121/123 | [C₂H₂BrO]⁺ | Bromoacetyl cation |

| 121 | [C₈H₁₁N]⁺ | 2,4-dimethylaniline radical cation |

| 105 | [C₈H₉]⁺ | 2,4-dimethylphenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 0.001 mass units or better). uci.edu This precision allows for the unambiguous determination of a compound's elemental formula. gcms.cz

For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₂BrNO. The theoretical exact mass of the monoisotopic molecular ion [C₁₀H₁₂⁷⁹BrNO]⁺ is calculated to be 241.0153 u. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula, distinguishing it from any other possible combination of atoms with the same nominal mass. uci.edu

Hyphenated MS Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide both separation of individual components and their structural identification. chemijournal.comajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the analyte must be volatile and thermally stable. ajpaonline.com this compound and related compounds can be analyzed by GC-MS, where the gas chromatograph separates the components of a mixture before they enter the mass spectrometer. libretexts.org In the mass spectrometer, electron ionization (EI) is a common technique that can lead to extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation. libretexts.org For N-aryl acetamides, characteristic fragmentation includes cleavage of the amide bond and fragmentation of the aromatic ring. While the molecular ion peak may be observed, α-cleavage at the carbonyl group is a predominant fragmentation pathway. miamioh.edulibretexts.org The interpretation of these fragments, often compared against spectral libraries, allows for the confident identification of the compound in a mixture. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. nih.gov It is particularly useful for the analysis of haloacetamides in various matrices. nih.govresearchgate.net In a typical LC-MS setup, a reverse-phase high-performance liquid chromatography (HPLC) column separates the components. The eluent from the HPLC is then introduced into the mass spectrometer, commonly using ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov Tandem mass spectrometry (MS-MS) can be employed for further structural confirmation by inducing collision-based dissociation of a selected precursor ion, which provides more detailed structural information and enhances specificity. nih.gov For substituted N-phenylacetamides, LC-MS can identify the parent compound and potential impurities or degradation products from a synthesis reaction mixture. rjpn.org

The following table outlines typical mass spectrometry data expected for a related compound, which can be extrapolated to understand the analysis of this compound.

| Technique | Ionization Mode | Precursor Ion (m/z) | Common Fragments | Application |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | [M]+• | Fragments from α-cleavage, loss of Br, loss of acetyl group | Analysis of volatile components in reaction mixtures |

| LC-MS | Positive ESI or APCI | [M+H]+ | Fragments corresponding to the protonated aromatic amine | Purity profiling, metabolite identification nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds, a characteristic spectrum is produced. For this compound, the IR spectrum reveals key absorptions that confirm its structure, particularly the presence of the secondary amide group and the substituted aromatic ring. nist.govnist.gov

The amide group gives rise to several characteristic absorption bands in the IR spectrum, which are sensitive to the molecular environment and hydrogen bonding. nih.gov

N-H Stretching: The stretching vibration of the N-H bond in secondary amides typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. nih.govacs.org This band, often referred to as the Amide A band, is a clear indicator of the secondary amide functional group. nih.gov Its precise position can be influenced by hydrogen bonding; in the solid state, intermolecular N-H···O=C hydrogen bonds cause the band to shift to a lower frequency and broaden.

Amide I Band (C=O Stretching): The most intense absorption in the IR spectrum of an amide is the Amide I band, which occurs in the 1630-1680 cm⁻¹ region. acs.orgnih.gov This band is primarily due to the C=O stretching vibration. Its frequency is sensitive to the physical state of the sample, solvent polarity, and hydrogen bonding. researchgate.net For solid-state samples of N-aryl acetamides, this band is typically observed around 1660 cm⁻¹.

Amide II Band (N-H Bending and C-N Stretching): The Amide II band is found between 1510-1570 cm⁻¹ and results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.gov This band is another strong piece of evidence for the presence of the secondary amide linkage.

The following interactive table summarizes the key IR absorption bands and their corresponding vibrational modes for a compound with the structure of this compound.

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) | Designation |

|---|---|---|---|

| N-H Stretch | Secondary Amide (N-H) | 3300 - 3500 | Amide A |

| C=O Stretch | Amide Carbonyl (C=O) | 1630 - 1680 | Amide I |

| N-H Bend & C-N Stretch | Amide Linkage (N-H, C-N) | 1510 - 1570 | Amide II |

| C-H Stretch (Aromatic) | Aromatic Ring (C-H) | 3000 - 3100 | - |

| C-H Stretch (Aliphatic) | Methyl/Methylene (C-H) | 2850 - 3000 | - |

| C=C Stretch | Aromatic Ring (C=C) | 1450 - 1600 | - |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for both qualitatively monitoring the progress of a chemical reaction and quantitatively assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a synthesis reaction. analyticaltoxicology.com In the synthesis of this compound, which typically involves the acylation of 2,4-dimethylaniline with a bromoacetyl halide, TLC can be used to track the consumption of the starting materials and the formation of the product. mdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. mdpi.com Due to differences in polarity, the starting materials (aniline derivative), the product (amide), and any byproducts will travel up the plate at different rates, resulting in distinct spots. By comparing the reaction mixture spots to spots of the pure starting materials, one can visually determine when the reaction is complete. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each component in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a compound and for quantitative analysis. sielc.com For non-volatile compounds like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is then pumped through the column. sielc.comsielc.com The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A detector, most commonly a UV-Vis detector set to a wavelength where the aromatic rings absorb, measures the concentration of each component as it elutes from the column. The resulting chromatogram shows a series of peaks, with the area of each peak being proportional to the concentration of that component. The purity of the target compound can be calculated by dividing the peak area of the main component by the total area of all peaks.

The table below details a typical set of conditions for the HPLC analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecyl-silica), 5 µm particle size |

| Mobile Phase | Acetonitrile : Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Application | Purity assessment, quantitative analysis sielc.com |

X-Ray Crystallography for Solid-State Structural Determination

The analysis of this chloro-analog reveals that the molecule adopts a specific conformation in the solid state. nih.gov The geometric parameters are similar to those found in other acetanilides. researchgate.net A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule acts as the acceptor. nih.gov This N-H···O interaction links the molecules into chains, which is a common packing motif for secondary amides. nih.govresearchgate.net

Given the structural similarity between the chloro and bromo substituents, it is highly probable that this compound would exhibit a similar crystal structure, characterized by a comparable molecular conformation and the same intermolecular N-H···O hydrogen bonding pattern.

The crystallographic data for the closely related chloro-derivative is presented below as a predictive model for this compound.

| Parameter | Value for 2-chloro-N-(2,4-dimethylphenyl)acetamide nih.govresearchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7235 (7) |

| b (Å) | 10.407 (2) |

| c (Å) | 11.451 (2) |

| α (°) | 67.07 (2) |

| β (°) | 86.84 (1) |

| γ (°) | 78.95 (2) |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds |

Computational Chemistry Approaches for 2 Bromo N 2,4 Dimethylphenyl Acetamide

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and a protein's binding site.

While specific molecular docking studies targeting 2-bromo-N-(2,4-dimethylphenyl)acetamide are not extensively documented in publicly available literature, the methodology can be applied to predict its binding modes with various hypothetical biological targets. The process involves defining a target protein's binding pocket and computationally placing the ligand (this compound) within it in various possible conformations. A scoring function is then used to estimate the binding affinity for each pose.

For a compound like this compound, potential targets could include enzymes such as cyclooxygenases or kinases, where the acetamide (B32628) scaffold is a known feature in some inhibitors. The dimethylphenyl group would likely orient itself within a hydrophobic pocket of the receptor, while the bromoacetamide portion could engage in more specific polar interactions. The predicted binding modes would reveal the most energetically favorable orientations, highlighting key intermolecular interactions that stabilize the ligand-receptor complex.

The analysis of the docked poses of this compound with a hypothetical receptor would reveal several types of non-covalent interactions. These interactions are crucial for the stability of the complex and are the primary determinants of binding affinity.

Hydrogen Bonding: The amide group in this compound is a key functional group for forming hydrogen bonds. The amide hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with amino acid residues like serine, threonine, or the peptide backbone in a protein's active site are often critical for molecular recognition.

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom of an amino acid residue.

The following table illustrates the types of interactions that could be anticipated between this compound and a hypothetical protein target.

| Interaction Type | Functional Group on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Carbonyl C=O | Arginine, Lysine, Serine, Threonine |

| Hydrophobic Contacts | 2,4-dimethylphenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bonding | Bromine | Carbonyl oxygen, Hydroxyl groups |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals and electron distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl ring and the amide nitrogen, while the LUMO is likely to be distributed over the carbonyl group and the carbon atom bearing the bromine, which are the more electrophilic centers. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Based on the HOMO and LUMO energies, various electronic reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness.

A higher electrophilicity index for this compound would suggest a greater propensity to act as an electrophile in chemical reactions.

The following table provides a hypothetical set of FMO energies and calculated reactivity descriptors for this compound, based on typical values for similar organic molecules.

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 2.79 eV |

Conformational analysis aims to identify the most stable three-dimensional arrangement of atoms in a molecule. For this compound, rotations around the single bonds, particularly the N-aryl bond and the N-acyl bond, are of interest.

Studies on the closely related compound, 2-chloro-N-(2,4-dimethylphenyl)acetamide, have shown that the conformation of the N-H bond is syn to the ortho-methyl group of the dimethylphenyl ring nih.gov. This suggests a specific spatial arrangement that is likely influenced by steric and electronic factors. Geometrical optimization using quantum chemical methods, such as Density Functional Theory (DFT), would allow for the calculation of the relative energies of different conformers of this compound to determine the most stable structure. The optimized geometry provides the most probable bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For a specific compound like this compound, these models can be invaluable for predicting its behavior without the need for extensive laboratory testing, thereby accelerating research and development processes.

While specific, dedicated QSAR or QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be readily applied. Such studies would typically involve a series of structurally analogous N-aryl-bromoacetamides to derive a predictive model. The general approach involves defining a dataset of molecules with known activities or properties, calculating a wide array of molecular descriptors for each, and then using statistical methods to build and validate a predictive equation.

Research on related classes of compounds, such as chloroacetanilide herbicides and other N-aryl derivatives, has demonstrated the utility of QSAR in understanding how structural modifications influence their biological and environmental effects. psu.edu For instance, studies on N-aryl derivatives have successfully used QSAR to predict inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in drug discovery. nih.govnih.govresearchgate.net These studies often highlight the importance of descriptors related to lipophilicity (e.g., AlogP98), molecular shape, and electronic properties in determining biological activity. nih.govnih.gov

The development of a QSAR/QSPR model for this compound and its analogs would follow a structured workflow:

Dataset Assembly: A crucial first step is the collection of a dataset of compounds that are structurally related to this compound. For each compound in this set, a specific biological activity (e.g., herbicidal, antifungal, or enzyme inhibitory activity) or a physicochemical property (e.g., solubility, melting point, or chromatographic retention time) must be experimentally determined.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Which describe the atomic connectivity.

Geometrical descriptors: Which relate to the 3D shape of the molecule.

Electronic descriptors: Which describe properties like dipole moment and charge distributions.

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Model Development and Validation: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to find the best correlation between a subset of the calculated descriptors and the observed activity or property. mdpi.com The resulting mathematical equation forms the QSAR/QSPR model. The robustness and predictive power of this model are then rigorously assessed through internal and external validation procedures. nih.gov

For a hypothetical QSAR study on a series of N-(2,4-dimethylphenyl)acetamide analogs, where the substituent on the acetamide group is varied, the goal would be to predict a specific biological activity, for instance, herbicidal potency. The data might be organized as shown in the interactive table below.

| Compound | Substituent (R) | Experimental Activity (pIC50) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| 1 | -H | 4.5 | 2.1 | 163.22 | 29.1 |

| 2 | -Cl | 5.2 | 2.8 | 197.66 | 29.1 |

| 3 | -Br | 5.5 | 3.0 | 242.11 | 29.1 |

| 4 | -I | 5.6 | 3.4 | 289.11 | 29.1 |

| 5 | -CH3 | 4.8 | 2.5 | 177.25 | 29.1 |

| 6 | -OH | 4.1 | 1.9 | 179.22 | 49.3 |

Note: This table is a hypothetical representation to illustrate the data structure for a QSAR study. The "Experimental Activity (pIC50)" values are not real data.

In this hypothetical scenario, a QSAR model might take the form of an equation like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + ...

Where the coefficients (c0, c1, c2, etc.) are determined by the regression analysis. Such a model could then be used to predict the herbicidal potency of new, unsynthesized N-(2,4-dimethylphenyl)acetamide derivatives, guiding the design of more effective compounds. The insights gained from the descriptors included in the model can also provide a deeper understanding of the mechanism of action, for example, by indicating whether hydrophobicity or molecular size is a key determinant of activity. nih.gov

Applications of 2 Bromo N 2,4 Dimethylphenyl Acetamide in Complex Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The electrophilic nature of the α-carbon in 2-bromo-N-(2,4-dimethylphenyl)acetamide makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds through cyclization and condensation reactions.

Construction of Fused Heterocycles (e.g., imidazo[1,2-b]pyridazin-2-yl, oxadiazole moieties)

While direct synthesis of the imidazo[1,2-b]pyridazin-2-yl system using this compound is not explicitly detailed in the reviewed literature, a general synthetic route for imidazo[1,2-b]pyridazines involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone. nih.gov Given that this compound is an α-haloamide, a similar reaction pathway is plausible. The reaction would likely proceed via nucleophilic attack of the amino group of the pyridazine (B1198779) onto the electrophilic carbon of the bromoacetamide, followed by an intramolecular cyclization to form the fused heterocyclic ring system.

In the synthesis of oxadiazole moieties, this compound serves as a key building block for introducing the N-(2,4-dimethylphenyl)acetamido side chain. A general method involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with an N-substituted-2-bromoacetamide in the presence of a base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds via an S-alkylation, forming a new carbon-sulfur bond and linking the acetamide (B32628) moiety to the oxadiazole ring.

Building Blocks for Azinane-Bearing 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesis of azinane-bearing 1,3,4-oxadiazole derivatives prominently features this compound as a crucial electrophile. In a typical synthetic sequence, a piperidine (B6355638) (azinane) containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety is used as the nucleophile. The reaction with this compound, often activated by a base like lithium hydride in DMF, results in the formation of a new C-S bond. nih.gov This modular approach allows for the combination of the azinane, oxadiazole, and the N-(2,4-dimethylphenyl)acetamide fragments into a single, complex molecule. nih.gov The reaction conditions and yields for a series of such derivatives are summarized in the table below.

Table 1: Synthesis of Azinane-Bearing 1,3,4-Oxadiazole Derivatives

| Entry | Amine Precursor for Acetamide | Final Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 3,4-Dimethylaniline | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(3,4-dimethylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 71 | 196-197 |

| 2 | 3,5-Dimethylaniline | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(3,5-dimethylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 74 | 207-208 |

| 3 | 2,4-Dimethylaniline (B123086) | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 81 | 166-167 |

| 4 | 2,6-Dimethylaniline | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,6-dimethylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 86 | 96-97 |

Precursor for Benzodioxin-Acetamide Conjugates

In the synthesis of benzodioxin-acetamide conjugates, this compound is employed as an alkylating agent to introduce the acetamide side chain. The synthesis commences with the reaction of N-2,3-dihydrobenzo nih.govnih.gov-dioxin-6-amine with a sulfonyl chloride to form a parent sulfonamide. nih.govresearchgate.netnih.gov This sulfonamide is then deprotonated with a base, such as lithium hydride, in DMF to generate a nucleophile. nih.govresearchgate.netnih.gov Subsequent reaction with 2-bromo-N-(un/substituted-phenyl)acetamides, including the 2,4-dimethylphenyl derivative, affords the target benzodioxin-acetamide conjugates through the formation of a new carbon-nitrogen bond. nih.govresearchgate.netnih.gov

Synthesis of Piperidine-Substituted Acetamides

While specific examples detailing the direct reaction of piperidine with this compound are not extensively covered in the provided literature, a closely related synthesis provides a strong basis for this application. The production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide is achieved through the reaction of piperazine (B1678402) with N-haloacetyl-2,6-xylidine. google.com This reaction demonstrates the feasibility of alkylating a cyclic secondary amine with an α-halo-N-arylacetamide. By analogy, a similar nucleophilic substitution reaction between piperidine and this compound would be expected to proceed, yielding the corresponding piperidine-substituted acetamide. This process would involve the nucleophilic attack of the piperidine nitrogen on the electrophilic α-carbon of the bromoacetamide, leading to the formation of a new C-N bond and the displacement of the bromide ion.

Development of Highly Functionalized Organic Building Blocks

The reactivity of this compound allows it to serve as a versatile building block for the creation of more complex and highly functionalized organic molecules. Its ability to readily participate in reactions that form new carbon-heteroatom bonds makes it a valuable tool for introducing the N-(2,4-dimethylphenyl)acetamido moiety into various molecular frameworks. This is particularly evident in the synthesis of the previously mentioned heterocyclic systems, where the bromoacetamide fragment is a key component in constructing the final molecular architecture. The presence of the bromine atom provides a reactive handle for further chemical transformations, while the substituted aromatic ring can be modified to tune the properties of the resulting molecule.

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The primary application of this compound in bond formation is as an electrophile in nucleophilic substitution reactions, leading to the creation of new carbon-heteroatom bonds.

Carbon-Heteroatom Bond Formation:

C-N Bond Formation: As demonstrated in the synthesis of benzodioxin-acetamide conjugates and inferred for piperidine-substituted acetamides, the reaction of this compound with amine nucleophiles is a robust method for forming C-N bonds. nih.govresearchgate.netnih.govgoogle.com The nitrogen atom of the amine attacks the electrophilic carbon bearing the bromine, displacing the bromide and forming the new covalent bond.

C-S Bond Formation: The synthesis of azinane-bearing 1,3,4-oxadiazole derivatives exemplifies the utility of this compound in forming C-S bonds. nih.gov In these reactions, a thiol or thiolate acts as the nucleophile, attacking the α-carbon of the bromoacetamide to form a thioether linkage.

Carbon-Carbon Bond Formation:

While less common in the reviewed literature for this specific compound, α-haloamides, in general, are known to participate in carbon-carbon bond-forming reactions. nih.gov These reactions often employ transition metal catalysis, such as nickel-catalyzed Negishi cross-coupling reactions with organozinc reagents. nih.gov In such a scenario, this compound could potentially be used as the electrophilic partner to couple with various organometallic reagents, thereby forming a new C-C bond at the α-position. Additionally, radical-mediated cyclization of α-haloamides bearing an unsaturated bond is a known strategy for forming cyclic systems through C-C bond formation. nih.gov

Role in Multi-component Reaction Design and Library Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the formation of complex products in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The inherent reactivity of this compound, stemming from its reactive carbon-bromine bond and the amide functionality, makes it a promising candidate for the design of novel MCRs and for its inclusion in library synthesis endeavors.

The utility of N-aryl-2-haloacetamides, a class to which this compound belongs, has been demonstrated in the synthesis of various heterocyclic scaffolds. For instance, chloroacetamide derivatives have been employed as versatile precursors for generating libraries of compounds with potential biological activities. The labile halogen atom serves as a handle for nucleophilic substitution, a key step in many synthetic sequences.

In the context of MCRs, this compound can be envisioned to participate in several ways. One potential application is in Ugi-type reactions. The classical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. While this compound would not directly fit into this classic scheme, its derivatives could be employed. For example, if the bromoacetyl group is used to first alkylate a primary amine, the resulting secondary amine could then participate as the amine component in an Ugi reaction.

A more direct role for this compound in MCRs could be in the post-modification of MCR products. A library of compounds can be generated through a known MCR, and the resulting products, bearing a suitable functional group (e.g., a primary or secondary amine), could then be systematically reacted with this compound. This approach, often referred to as a sequential MCR-alkylation strategy, allows for the rapid diversification of a core scaffold, a key principle in combinatorial chemistry and library synthesis.

The synthesis of benzodiazepines, a privileged scaffold in medicinal chemistry, often utilizes multi-component strategies. While direct involvement of this compound in the initial ring-forming MCR is not commonly reported, its role in the derivatization of a pre-formed benzodiazepine (B76468) core is conceivable. For instance, a benzodiazepine with a free amino group could be acylated with the bromoacetyl moiety of the title compound, introducing a new element of structural diversity.

The generation of compound libraries is a cornerstone of modern drug discovery. The principle is to synthesize a large number of related compounds that can be screened for biological activity. The suitability of this compound for library synthesis lies in its ability to act as a versatile building block. A common strategy in parallel synthesis is to react a common core molecule with a diverse set of reagents. In this scenario, this compound can be reacted with a library of nucleophiles (e.g., amines, thiols, phenols) to generate a library of N-(2,4-dimethylphenyl)acetamide derivatives.

Table 1: Potential Multi-component Reaction Strategies Involving this compound

| Reaction Type | Role of this compound | Potential Products |

| Sequential Ugi-Alkylation | Alkylating agent for the amine product of an Ugi reaction | Diversified dipeptide-like scaffolds |

| Passerini Post-Modification | Reagent for modifying the hydroxyl group of a Passerini product | α-Acyloxy amides with further substitution |

| Synthesis of Heterocycles | Precursor for forming heterocyclic rings (e.g., with dinucleophiles) | Substituted quinoxalines, benzodiazepines, etc. |

The following table outlines the chemical compounds mentioned in this article.

Advanced Analytical Methodologies for the Characterization and Analysis of N Aryl 2 Bromoacetamides

Method Development and Validation Protocols in Chemical Analysis

The foundation of reliable chemical analysis lies in the systematic development and validation of analytical methods. These protocols are designed to ensure that a method is suitable for its intended purpose, providing data that is both accurate and precise. For N-aryl-2-bromoacetamides, this involves creating a framework to consistently measure the compound of interest and any associated impurities.

Impurity profiling is the process of identifying and quantifying all potential impurities in a substance. molnar-institute.com These impurities can originate from various sources, including starting materials, intermediates from the synthetic process, by-products, and degradation products that form during manufacturing or storage. ijrpr.comajprd.com For 2-bromo-N-(2,4-dimethylphenyl)acetamide, a comprehensive impurity profile would involve stress testing under various conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to intentionally induce degradation. nih.gov

The analytical strategy typically employs high-resolution separation techniques, primarily High-Performance Liquid Chromatography (HPLC), to separate the main compound from its impurities. ijrpr.com The development of these chromatographic methods is a critical step, involving the optimization of parameters such as the column, mobile phase composition, and detector settings to achieve the necessary resolution and sensitivity. nih.gov The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances, which serve as a benchmark in pharmaceutical analysis.

Table 1: Common Chromatographic Techniques for Impurity Profiling

| Technique | Principle | Application in Bromoacetamide Analysis |

|---|---|---|

| HPLC/UHPLC | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Primary tool for separating the main compound from process-related impurities and degradation products. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Useful for analyzing volatile starting materials, residual solvents, or certain volatile impurities. |

| Thin-Layer Chromatography (TLC) | A simple, cost-effective separation technique often used for preliminary screening and monitoring reactions. | Can be used for rapid checks on purity and reaction completion during synthesis. |

The reliability of an analytical method is established through a rigorous validation process that assesses several key performance characteristics. uea.ac.uknih.gov

Accuracy refers to the closeness of a measured value to the true or accepted reference value. nih.govscioninstruments.comthyroid.org It is often determined using a spike recovery method, where a known quantity of the analyte is added to a sample matrix and the percentage recovered is measured. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govscioninstruments.comthyroid.org It is typically expressed as the standard deviation or coefficient of variation (CV) of a series of measurements. thyroid.org

Reliability encompasses both accuracy and precision and ensures that a method will consistently produce dependable results under the specified operating conditions. uea.ac.uknih.gov

Method validation also includes establishing specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (the ability to elicit test results that are directly proportional to the concentration of the analyte), range, and limits of detection (LOD) and quantitation (LOQ). uea.ac.uk For N-aryl-2-bromoacetamides, a validated method ensures that any reported quantity of the compound or its impurities is a true reflection of its presence in the sample.

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Definition | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% for the main analyte. |

| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | Ability to measure the analyte in the presence of impurities and degradants. | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | Proportionality of the signal to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

Integration of Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of unknown compounds and the analysis of complex mixtures. nih.govresearchgate.net

The integration of Liquid Chromatography (LC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful platform for the unambiguous identification of compounds in complex matrices. nih.govnih.govresearchgate.net LC provides the initial separation, MS offers highly sensitive detection and provides the molecular weight and elemental formula, while NMR gives detailed structural information, including connectivity of atoms. nih.govresearchgate.net

For the analysis of this compound and its related impurities, LC-MS would first be used to separate and detect the components, providing their molecular weights. nih.gov For structures that cannot be identified by MS alone, the peak of interest can be further analyzed by NMR. This can be done online, using stop-flow techniques where the LC flow is paused to allow for NMR data acquisition on a specific peak, or offline, where the peak is collected and then analyzed separately by NMR. nih.govnih.gov This integrated approach is particularly valuable for distinguishing between isomers, which may have identical mass spectra but different NMR spectra. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility. When coupled with Mass Spectrometry (CE-MS), it becomes a powerful tool for the analysis of small molecules, offering high separation efficiency and requiring minimal sample volume. nih.govmdpi.com

In the context of N-aryl-2-bromoacetamide analysis, CE-MS can be used to separate and identify charged impurities or degradation products that may be difficult to resolve by LC. nih.gov The mass spectrometer provides molecular weight and fragmentation data, which aids in the structural elucidation of the separated components. nih.gov Tandem MS (MS/MS) experiments can be performed within the CE-MS setup to obtain detailed structural information by fragmenting a selected ion and analyzing its product ions. nih.gov This is particularly useful for confirming the identity of known impurities or elucidating the structure of novel degradation products. mdpi.com

Emerging Analytical Technologies Relevant to Bromoacetamide Research

The field of analytical chemistry is continually evolving, with new technologies offering improvements in sensitivity, resolution, and speed. ijsra.netijsra.net For research involving bromoacetamides, several emerging technologies hold promise.

High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass accuracy and resolution. ijsra.net This allows for the confident determination of elemental compositions from an accurate mass measurement, which is a significant aid in identifying unknown impurities. currenta.de

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. pharmtech.com This can significantly reduce analysis time while improving the separation of complex mixtures of bromoacetamide and its impurities.